1-(3,4-Difluorobenzoyl)piperidin-4-ol
Overview
Description
1-(3,4-Difluorobenzoyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
this compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The antagonistic activity of this compound has been evaluated using a ligand-induced calcium mobilization assay .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . By preventing the virus from entering the cell, the compound disrupts the viral replication cycle and inhibits the progression of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 entry into cells, which can potentially slow down or halt the progression of HIV-1 infection . This could lead to a decrease in viral load and an improvement in the patient’s immune function.
Biochemical Analysis
Biochemical Properties
1-(3,4-Difluorobenzoyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry into cells . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the CCR5 receptor, thereby impacting the HIV-1 infection process . Additionally, it can influence calcium mobilization within cells, which is vital for numerous cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with the CCR5 receptor involves a strong salt-bridge interaction, which anchors the ligand to the receptor . This interaction can block the receptor’s function, thereby preventing HIV-1 from entering the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause toxicity in animal models . Therefore, determining the optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. For example, its interaction with the CCR5 receptor can influence the metabolic pathways associated with HIV-1 infection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within the cells. For instance, its binding to the CCR5 receptor can influence its distribution within the cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cells. For example, its interaction with the CCR5 receptor can localize it to the cell membrane, where it exerts its effects .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQZRQXHLEBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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